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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

Cat. No.: B021356 Get Quote

CAS Number: 19781-24-9

This technical guide provides an in-depth overview of 3,3-Dimethyl-2-pentanol, a secondary

alcohol with significant applications in organic synthesis. The document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

chemical and physical properties, synthesis, characterization, and potential applications.

Physicochemical Properties
3,3-Dimethyl-2-pentanol is a chiral alcohol with a branched hydrocarbon structure. Its physical

and chemical properties are summarized in the table below.
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Property Value Reference

CAS Number 19781-24-9 [1][2]

Molecular Formula C₇H₁₆O [1][2]

Molecular Weight 116.20 g/mol [1][2]

Boiling Point 147 °C (at 760 mmHg) [3]

Density 0.818 g/cm³ [4]

Refractive Index 1.428 [3]

Flash Point 42.3 °C [4]

Vapor Pressure 2.83 mmHg at 25°C [4]

LogP 1.80340 [4]

Melting Point Not readily available

Synthesis of 3,3-Dimethyl-2-pentanol
The synthesis of 3,3-Dimethyl-2-pentanol can be achieved through two primary routes: the

Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction Protocol
This method involves the reaction of an appropriate Grignard reagent with an aldehyde. A

plausible route is the reaction of sec-butylmagnesium bromide with acetaldehyde.

Experimental Protocol:

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium

turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-

bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is

exothermic and should be controlled by the rate of addition. After the addition is complete,

reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a

solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel.

Maintain the temperature below 10 °C during the addition. After the addition is complete, stir

the reaction mixture at room temperature for 1 hour.

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic

layers and wash with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by fractional distillation to yield

3,3-Dimethyl-2-pentanol.

Reduction of 3,3-Dimethyl-2-pentanone
This method involves the reduction of the corresponding ketone, 3,3-dimethyl-2-pentanone,

using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone in methanol.

Cool the solution in an ice bath.

Reduction: Slowly add sodium borohydride to the solution in small portions. The reaction is

exothermic. After the addition is complete, stir the reaction mixture at room temperature for 2

hours.

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under

reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by

fractional distillation.

The synthesis workflow for both methods is illustrated in the following diagram:
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Synthesis pathways for 3,3-Dimethyl-2-pentanol.

Spectroscopic Characterization
The structure of 3,3-Dimethyl-2-pentanol can be confirmed using various spectroscopic

techniques.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of the purified alcohol is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR

spectrum is recorded on a 400 MHz spectrometer. The expected chemical shifts (δ) are:

A multiplet for the CH-OH proton.

A doublet for the CH₃ group adjacent to the hydroxyl group.

A complex multiplet for the ethyl group.

Singlets for the two methyl groups at the C3 position.
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A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

Infrared (IR) Spectroscopy
Experimental Protocol:

A thin film of the neat liquid sample is placed between two sodium chloride plates. The IR

spectrum is recorded using an FTIR spectrometer. The characteristic absorption bands are:

A broad O-H stretch around 3300-3500 cm⁻¹.

C-H stretches in the region of 2850-3000 cm⁻¹.

A C-O stretch around 1100 cm⁻¹.

Mass Spectrometry
Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced via direct infusion or through a gas chromatograph. The expected

fragmentation pattern would show a molecular ion peak (M⁺) at m/z 116, although it may be

weak. Prominent fragment ions would result from the loss of water (M-18), an ethyl group (M-

29), and other characteristic cleavages.

The logical relationship for the characterization process is depicted below:

Purified Product

1H NMR

CDCl3

FTIR

Neat

Mass Spec
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Structure Confirmation
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Spectroscopic characterization workflow.

Applications in Research and Development
3,3-Dimethyl-2-pentanol serves as a valuable chiral building block in organic synthesis. Its

sterically hindered nature can be exploited to induce stereoselectivity in chemical reactions.

Chiral Auxiliary: The hydroxyl group can be derivatized to form a chiral auxiliary, which can

direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol

additions. After the desired transformation, the auxiliary can be cleaved and potentially

recycled.

Pharmaceutical Synthesis: While direct applications in drug molecules are not widely

reported, its structural motif is of interest in medicinal chemistry. The tertiary carbon center

and the secondary alcohol provide a scaffold that can be elaborated into more complex

molecules with potential biological activity. For instance, the related compound 3,3-dimethyl-

2-pentanone is an intermediate in the synthesis of some antibacterial and antifungal agents.

[5]

Natural Product Synthesis: As a chiral building block, it can be incorporated into the total

synthesis of complex natural products, where the stereochemistry at the alcohol center is

crucial for the overall structure and biological activity.

Safety and Handling
3,3-Dimethyl-2-pentanol is a flammable liquid and should be handled with appropriate safety

precautions.

Hazard Statement Precautionary Statement

Flammable liquid and vapor.
Keep away from heat, sparks, open flames, and

hot surfaces. — No smoking.

May cause skin and eye irritation. Wear protective gloves and eye/face protection.

May cause respiratory irritation.
Use only in a well-ventilated area. Avoid

breathing vapors.
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In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical

attention. Store in a cool, dry, and well-ventilated area away from ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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